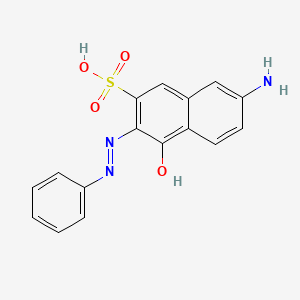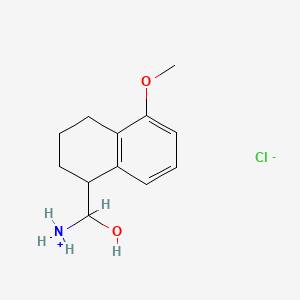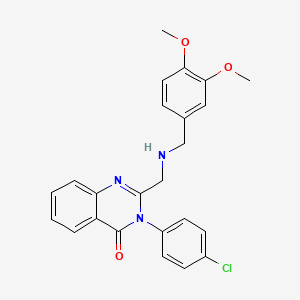
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C16H13N3O4S. It is a derivative of naphthalene, characterized by the presence of amino, hydroxy, and sulfonic acid functional groups, along with an azo linkage. This compound is notable for its applications in dye chemistry, particularly in the synthesis of azo dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid typically involves the diazotization of aniline followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid. The reaction conditions generally include:
Diazotization: Aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-naphthalenesulfonic acid in an alkaline medium (pH 8-9) to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient coupling and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4), resulting in the formation of corresponding amines.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes, which are important for textile and paper industries.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of biological tissues and cells.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of pigments and colorants for plastics, inks, and coatings.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dye chemistry, where the compound can bind to substrates and impart color. The molecular targets and pathways involved include interactions with nucleophilic sites on substrates, leading to the formation of stable azo bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-4-hydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid: Similar structure but with additional sulfonic acid groups.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Lacks the azo linkage but shares the naphthalene core structure.
Uniqueness
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups and the presence of an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly valuable in dye chemistry and related applications.
Eigenschaften
CAS-Nummer |
83006-40-0 |
|---|---|
Molekularformel |
C16H13N3O4S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
7-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-11-6-7-13-10(8-11)9-14(24(21,22)23)15(16(13)20)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23) |
InChI-Schlüssel |
XLFWWVGLOLLVHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)



![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)







